molecular formula C9H13NO B051179 5-butyl-1H-pyrrole-2-carbaldehyde CAS No. 121643-38-7

5-butyl-1H-pyrrole-2-carbaldehyde

Cat. No. B051179
M. Wt: 151.21 g/mol
InChI Key: IDKUCMMWOOJXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism Of Action

The mechanism of action of 5-butyl-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of beta-amyloid fibril formation by binding to the beta-amyloid peptide. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 5-butyl-1H-pyrrole-2-carbaldehyde has various biochemical and physiological effects, including the inhibition of beta-amyloid fibril formation, the reduction of oxidative stress, and the enhancement of neuronal survival and growth. Additionally, this compound has been shown to have low cytotoxicity, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-butyl-1H-pyrrole-2-carbaldehyde in lab experiments is its low cytotoxicity, which makes it a safe and reliable compound to use. Additionally, this compound has been shown to have high stability, making it suitable for long-term storage. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its effectiveness in certain applications.

Future Directions

There are many future directions for the research and development of 5-butyl-1H-pyrrole-2-carbaldehyde, including the exploration of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies could be conducted to investigate the compound's potential use in the development of novel organic materials for optoelectronic devices. Further research could also be conducted to improve the synthesis method and purification techniques for this compound, which could lead to increased yields and purity.

Synthesis Methods

5-Butyl-1H-pyrrole-2-carbaldehyde can be synthesized using various methods, including the condensation reaction between 5-butyl-1H-pyrrole and 2-formylbenzoic acid, or the reaction between 5-butyl-1H-pyrrole and 2-chloroacetaldehyde. The purity and yield of the synthesized compound can be improved by using different purification techniques, such as column chromatography or recrystallization.

Scientific Research Applications

5-Butyl-1H-pyrrole-2-carbaldehyde has been used in various scientific research applications, including the development of fluorescent sensors for detecting metal ions, such as copper and zinc, and the synthesis of novel organic materials for optoelectronic devices. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid fibrils.

properties

CAS RN

121643-38-7

Product Name

5-butyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-butyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H13NO/c1-2-3-4-8-5-6-9(7-11)10-8/h5-7,10H,2-4H2,1H3

InChI Key

IDKUCMMWOOJXRI-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(N1)C=O

Canonical SMILES

CCCCC1=CC=C(N1)C=O

synonyms

1H-Pyrrole-2-carboxaldehyde, 5-butyl- (9CI)

Origin of Product

United States

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